![molecular formula C16H17BrN4OS2 B5170511 N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B5170511.png)
N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide
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Overview
Description
“N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The exact molecular structure of “N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide” isn’t available in the retrieved data.Chemical Reactions Analysis
Thiazoles undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The exact chemical reactions involving “N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide” aren’t available in the retrieved data.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 . The exact physical and chemical properties of “N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide” aren’t available in the retrieved data.Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazoles and their derivatives have been found to possess a wide range of pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazoles are used in various agrochemical applications. They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Industrial Applications
Thiazoles are used in industrial applications, including as photographic sensitizers .
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Photosensitizers
Thiazoles are used in the field of photosensitizers .
Rubber Vulcanization
Thiazoles are used in rubber vulcanization .
Liquid Crystals
Thiazoles are used in the production of liquid crystals .
Sunscreens
Mechanism of Action
Target of Action
Compounds containing thiazole moieties, which are a prominent structural feature of this compound, have been found to exhibit a broad range of biological activities . These activities include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . The interaction with the targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific biological activity exhibited by the compound.
Result of Action
The diverse biological activities of thiazole derivatives suggest that they can have various molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2.BrH/c1-9-15(23-11(3)17-9)14-8-22-16(20-14)19-13-6-4-12(5-7-13)18-10(2)21;/h4-8H,1-3H3,(H,18,21)(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXILHJTAVCGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
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